Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester
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Overview
Description
Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester is a complex organic compound with a unique structure that includes an isoxazole ring, a thiazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester typically involves multiple steps. One common method starts with the preparation of the isoxazole and thiazole intermediates, which are then linked through a series of reactions involving thioether formation and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the thioether group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield alcohols.
Scientific Research Applications
Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester involves its interaction with specific molecular targets. The isoxazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: An organic compound with a similar ester group but lacking the isoxazole and thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring, known for their pharmacological properties.
Uniqueness
What sets acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester apart is its combination of the isoxazole and thiazole rings with a methyl ester group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
680215-93-4 |
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Molecular Formula |
C18H18N2O3S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 2-[2-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-17(18(20-23-12)13-6-4-3-5-7-13)14-10-25-15(19-14)8-9-24-11-16(21)22-2/h3-7,10H,8-9,11H2,1-2H3 |
InChI Key |
GNPAGSVILPNCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)CCSCC(=O)OC |
Origin of Product |
United States |
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